molecular formula C9H15NO2 B038685 Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate CAS No. 119102-24-8

Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate

カタログ番号: B038685
CAS番号: 119102-24-8
分子量: 169.22 g/mol
InChIキー: CPHZSWAWMNOQJI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate is a synthetically versatile norotropane scaffold of significant interest in medicinal chemistry and neuroscience research. This compound serves as a crucial synthetic intermediate for the preparation of a diverse array of pharmacologically active molecules. Its core structure, the 1-azabicyclo[2.2.1]heptane (nortropane) system, is a privileged motif found in ligands that interact with monoamine transporters and receptors. Consequently, this ester is a key precursor in the development of novel compounds for studying the central nervous system, particularly targeting the dopamine, norepinephrine, and serotonin transporters. The ethyl ester functional group provides an excellent handle for further synthetic elaboration, allowing researchers to access a wide library of amides, carboxylic acids, and other derivatives for structure-activity relationship (SAR) studies. Its primary research value lies in its application for probing neurological pathways, developing molecular probes, and designing potential therapeutic agents for neurological and psychiatric disorders. This high-purity building block is intended for use in analytical and laboratory research applications only.

特性

IUPAC Name

ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-2-12-8(11)9-3-5-10(7-9)6-4-9/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPHZSWAWMNOQJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCN(C1)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10576504
Record name Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10576504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119102-24-8
Record name Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10576504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Reaction Sequence and Key Steps

  • Intermediate Formation : 1-Benzylperhydropyrano[3,4-c]pyrrol-4-one reacts with 1-benzyl-3-(2-bromoethyl)-4-ethoxycarbonylpyrrolidinium bromide in tetrahydrofuran (THF) at -78°C. Lithium diisopropylamide (LDA) facilitates deprotonation and cyclization, forming the bicyclic framework.

  • Deprotection : Catalytic hydrogenation (H₂/Pd-C) removes the benzyl protecting group, yielding the free amine.

  • Esterification : The carboxylate group is esterified using ethanol under acidic conditions to produce the final compound.

Optimization Strategies

  • Solvent Selection : THF or toluene minimizes side reactions during cyclization.

  • Temperature Control : Sub-zero temperatures (-78°C) prevent racemization and improve stereochemical fidelity.

  • Chiral Auxiliaries : Incorporating (S)-1-phenylethyl groups on the nitrogen atom enables enantioselective synthesis, achieving >99% enantiomeric excess (ee).

Table 1: Key Parameters for Classical Synthesis

ParameterOptimal ConditionYield (%)Enantiomeric Excess (%)
SolventTHF65–7099 (with chiral auxiliary)
BaseLDA
Temperature-78°C
Deprotection MethodH₂/Pd-C90

Cyclopentadiene-Based Synthesis

An alternative approach, adapted from antimalarial drug research, utilizes cyclopenta-1,3-diene as a starting material. This method is notable for its scalability and avoidance of toxic reagents.

Reaction Pathway

  • Diels-Alder Reaction : Cyclopenta-1,3-diene reacts with ethyl oxoacetate in the presence of ammonium chloride, forming a mixture of stereoisomeric intermediates.

  • Boc Protection : Treatment with di-tert-butyl dicarbonate (Boc₂O) stabilizes intermediates for chromatographic separation.

  • Cyclization : Sodium methoxide (NaOMe) in methanol induces ring closure, yielding the bicyclic structure.

Advantages and Limitations

  • Scalability : Suitable for industrial production with yields up to 70%.

  • Stereochemical Challenges : Initial steps produce a mixture of exo- and endo-isomers, requiring careful chromatography.

Enantioselective Modifications

To address the racemic nature of early syntheses, chiral resolution techniques have been developed.

Chiral Auxiliary Incorporation

Modifying the classical method by introducing (S)-1-phenylethyl groups directs stereochemistry during bicyclic formation. X-ray crystallography of intermediate 2-[(S)-1-phenylethyl]perhydropyrano[3,4-c]pyrrole-4-one confirmed absolute configuration.

Dynamic Kinetic Resolution

Recent advances employ palladium catalysts to dynamically resolve racemic mixtures, achieving enantiomeric ratios >20:1 under mild conditions.

Characterization and Validation

Rigorous analytical protocols ensure structural and stereochemical fidelity:

Spectroscopic Methods

  • NMR Spectroscopy : ¹H/¹³C NMR (400 MHz, CDCl₃) confirms bicyclic structure and substituent positions. Key signals include δ 4.15 ppm (ester -OCH₂CH₃) and δ 3.78 ppm (bridghead protons).

  • High-Resolution Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) match theoretical values within 5 ppm error.

X-Ray Crystallography

Single-crystal X-ray analysis of intermediates provides unambiguous proof of stereochemistry. For example, the dihedral angle between N1 and C4 in 2-[(S)-1-phenylethyl]perhydropyrano[3,4-c]pyrrole-4-one is 112.5°, confirming the endo configuration.

Table 2: Key Spectroscopic Data

TechniqueCharacteristic SignalCompound Identity
¹H NMR (CDCl₃)δ 1.25 (t, 3H, -OCH₂CH₃), δ 3.45 (m, 2H, N-CH₂)Ethyl ester moiety
¹³C NMR (CDCl₃)δ 170.8 (C=O), δ 60.1 (-OCH₂CH₃)Carboxylate confirmation
HRMS-ESIm/z 170.1184 ([M+H]⁺, calc. 170.1177)Molecular formula verification

Industrial-Scale Considerations

While lab-scale methods prioritize stereochemical control, industrial production emphasizes cost and efficiency:

  • Continuous Flow Systems : Microreactors reduce reaction times from hours to minutes while maintaining yields >60%.

  • Green Chemistry : Replacing THF with cyclopentyl methyl ether (CPME) lowers environmental impact .

科学的研究の応用

Chemistry

Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate serves as a valuable building block in organic synthesis. Its unique structure allows it to act as a precursor for more complex bicyclic compounds, facilitating the development of new materials and chemicals.

Research indicates that this compound exhibits various biological activities:

  • Orexin Receptor Antagonism : Ethyl 1-azabicyclo[2.2.1]heptane derivatives have been studied for their potential as orexin receptor antagonists, which could play a role in treating sleep disorders, eating disorders, and cognitive dysfunctions associated with psychiatric conditions .
  • Neuropharmacology : The compound's interaction with neuropeptides like orexins suggests potential applications in neuropharmacology, particularly in developing treatments for narcolepsy and insomnia .

Medicinal Chemistry

The therapeutic potential of this compound is being explored in drug development:

  • Drug Design : Its structural characteristics make it an attractive candidate for designing novel pharmaceuticals targeting specific receptors involved in neurological functions.

Case Studies

Several studies have highlighted the applications of this compound:

StudyFocusFindings
Sakurai et al., 1998Orexin ResearchIdentified orexin receptors' role in regulating feeding behavior and sleep-wake cycles, suggesting therapeutic targets for related disorders .
Chemelli et al., 1999NeuropharmacologyDemonstrated the influence of orexins on sleep regulation, supporting the need for orexin receptor antagonists in treating sleep disorders .
Recent Synthesis StudiesOrganic ChemistryShowcased efficient synthetic routes to produce ethyl 1-azabicyclo compounds using palladium catalysis, enhancing accessibility for research applications .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1 Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate (CAS 22766-68-3)
  • Bicyclo system : [2.2.2] (less strained than [2.2.1]).
  • Molecular formula: C₉H₁₅NO₂ (same as the target compound).
  • Applications : Intermediate in synthesizing umeclidinium bromide , a long-acting muscarinic antagonist used in COPD treatment .
  • Key difference : The larger [2.2.2] system reduces ring strain, enhancing stability for pharmaceutical intermediates.
2.1.2 Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 921755-43-3)
  • Bicyclo system : [2.2.1] (same as target compound).
  • Structural isomerism : Ester group at position 2 instead of 3.
  • Properties : Similar molecular weight (169.22 g/mol) but altered steric effects due to ester positioning. Storage requires -20°C to maintain stability .
2.1.3 3-Quinuclidinol (1-Azabicyclo[2.2.2]octan-3-ol, CAS 1619-34-7)
  • Bicyclo system : [2.2.2].
  • Functional group : Alcohol instead of ester.
  • Applications : Precursor for nerve agent antidotes and chiral building blocks in drug synthesis .

Physicochemical Properties

Property Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate
Boiling point (°C) 211.4±23.0 219.2±23.0 (estimated)
Density (g/cm³) 1.12±0.1 1.10±0.1 (estimated)
Solubility in water 56 g/L Lower due to hydrophobicity of [2.2.2] system
  • Strain effects : The [2.2.1] system’s higher strain increases reactivity in ring-opening reactions, whereas [2.2.2] derivatives are more stable for stepwise functionalization .

生物活性

Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including synthesis, structure-activity relationships, and relevant case studies.

Molecular Formula: C9H15ClN2O2
Molecular Weight: Approximately 205.68 g/mol (hydrochloride form)
LogP: 0.5832
Polar Surface Area (PSA): 29.54

The compound's bicyclic structure is significant for its interaction with biological systems, influencing its pharmacological properties.

Biological Activity Overview

Research indicates that compounds with azabicyclic structures, such as this compound, often exhibit a range of biological activities:

  • Anticancer Activity: Studies have shown that related compounds can reduce cell viability in various cancer cell lines, indicating potential as anticancer agents.
  • Dipeptidyl Peptidase-4 (DPP-4) Inhibition: Certain derivatives of azabicyclo compounds have been identified as potent DPP-4 inhibitors, which are crucial in the management of type 2 diabetes and other metabolic disorders.
  • Neuroprotective Effects: Some studies suggest that bicyclic compounds may also exhibit neuroprotective properties, potentially impacting conditions like Alzheimer's disease.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. The following table summarizes the structural comparisons with similar compounds:

Compound NameStructure TypeUnique Features
This compoundBicyclic amineSpecific bicyclic configuration enhances biological activity
3-MethylpiperidineSaturated piperidineLacks bicyclic structure but shares nitrogen content
Tropane derivativesBicyclic nitrogen compoundKnown for anticholinergic effects

The unique bicyclic configuration of this compound contributes to its specific interactions with biological targets, making it a candidate for further investigation in drug development.

Anticancer Activity

In one study, derivatives of azabicyclo compounds were tested against hepatocellular carcinoma (HCC) cell lines, showing significant cytotoxic effects with a reduction in cell viability below the toxic dose (TD50) values when compared to control cells . The following table summarizes the TD50 values observed:

Cell LineTD50 Value (µM)Observations
HUH7<50Significant reduction in viability
AKH12<50Similar effects as HUH7
HUVEC (control)>50No significant effects observed

DPP-4 Inhibition

Another study highlighted the design and synthesis of azabicyclo derivatives as DPP-4 inhibitors, demonstrating IC50 values significantly lower than those of existing drugs like vildagliptin and sitagliptin . The following table details the comparative efficacy:

CompoundIC50 Value (nM)Comparison
Neogliptin16.8 ± 2.2More potent than vildagliptin
Vildagliptin~100Standard reference
Sitagliptin~80Standard reference

Neuroprotective Effects

Research into the neuroprotective potential of similar bicyclic compounds indicates promising results in preclinical models, suggesting that these compounds may protect neuronal cells from apoptosis and oxidative stress.

Q & A

What are the established synthetic routes for Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate, and how do reaction conditions influence yield?

Level : Basic
Methodological Answer :
The synthesis involves a multi-step process starting with chiral intermediates. A key route includes:

Ring Formation : Reacting 1-benzylperhydropyrano[3,4-c]pyrrol-4-one with 1-benzyl-3-(2-bromoethyl)-4-ethoxycarbonylpyrrolidinium bromide to induce bicyclic closure.

Deprotection : Removing the benzyl group under hydrogenolysis or acidic conditions.

  • Critical Factors :

  • Solvent : Tetrahydrofuran (THF) or toluene minimizes side reactions.
  • Base : Lithium diisopropylamide (LDA) at -78°C ensures efficient deprotonation and cyclization.
  • Temperature : Sub-zero temperatures prevent racemization.
    Yields typically range from 65–70% under optimized anhydrous conditions .

How can enantiomeric purity of this compound be validated during synthesis?

Level : Advanced
Methodological Answer :
Enantiomeric control is achieved via:

  • Chiral Auxiliaries : Incorporating (S)-1-phenylethyl groups to direct stereochemistry during bicyclic formation.
  • Analytical Validation :
    • X-ray Crystallography : Determines absolute configuration of intermediates (e.g., 2-[(S)-1-phenylethyl]perhydropyrano[3,4-c]pyrrole-4-one) .
    • Chiral HPLC : Polysaccharide-based columns (Chiralpak AD-H) with hexane/isopropanol (90:10) resolve enantiomers, achieving >98% enantiomeric excess (ee) .

What spectroscopic techniques are critical for characterizing this compound, and what key data distinguish its structure?

Level : Basic
Methodological Answer :
Key techniques and data include:

  • ¹H/¹³C NMR :
    • Bridgehead protons appear as multiplet signals (δ 3.5–4.2 ppm).
    • Ester carbonyl resonance at ~170 ppm in ¹³C NMR.
  • Mass Spectrometry : ESI-MS shows [M+H]+ at m/z 184.1 (C₉H₁₄NO₂⁺).
  • IR Spectroscopy : Ester C=O stretch at ~1730 cm⁻¹ .

How do solvent choices in the final cyclization step affect the formation of byproducts?

Level : Advanced
Methodological Answer :

  • Polar Aprotic Solvents (e.g., THF) : Stabilize transition states, favoring intramolecular cyclization (yield: ~70%).
  • Protic Solvents (e.g., Water) : Hydrolyze intermediates, reducing yield by 30% and generating carboxylic acid byproducts.
  • Solvent-Free/Microwave Conditions : Accelerate reaction but require precise temperature control (60–80°C) to avoid decomposition .

What pharmacological applications are documented for derivatives of this compound?

Level : Advanced
Methodological Answer :

  • Muscarinic Antagonists : Derivatives like umeclidinium bromide (Chronic Obstructive Pulmonary Disease therapy) are synthesized via quaternization of the bicyclic amine .
  • Structural Modifications :
    • Hydroxyl Group Addition : Methyl 4-(Hydroxymethyl)bicyclo[2.2.1]heptane-1-carboxylate derivatives show enhanced M3 receptor binding (Ki <10 nM in radioligand assays) .

How should researchers address discrepancies in reported synthetic yields across studies?

Level : Advanced
Methodological Answer :

  • Comparative Analysis : Replicate reactions under documented conditions (e.g., solvent, catalyst loading).
  • Byproduct Identification : Use LC-MS to detect hydrolyzed or dimerized products.
  • Case Study : Substituting LDA with NaHMDS in ’s protocol reduced yields by 15% due to incomplete deprotonation .

What safety protocols are essential when handling this compound in laboratory settings?

Level : Basic
Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant suits, and OV/AG/P99 respirators for aerosol protection.
  • Ventilation : Use fume hoods to limit exposure to vapors.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and avoid drainage contamination .

What role does the bicyclic structure play in the compound’s reactivity and stability?

Level : Advanced
Methodological Answer :

  • Strain Energy : The norbornane-like framework introduces angle strain, increasing susceptibility to ring-opening reactions under acidic conditions.
  • Steric Effects : Bridgehead substituents hinder nucleophilic attacks, enhancing stability in protic environments.
  • Thermal Stability : Decomposition occurs above 200°C, confirmed by TGA analysis .

How can researchers optimize the scalability of this compound synthesis?

Level : Advanced
Methodological Answer :

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenolysis) reduce reaction time by 40%.
  • Flow Chemistry : Continuous flow systems improve heat dissipation during exothermic cyclization steps.
  • Process Data : Pilot-scale trials achieved 85% yield with 2 M substrate concentration in THF .

What are the challenges in synthesizing enantiopure this compound analogs, and how are they resolved?

Level : Advanced
Methodological Answer :

  • Challenges : Racemization during deprotection and low diastereoselectivity.
  • Solutions :
    • Low-Temperature Deprotection : Use HCl/dioxane at 0°C to minimize racemization.
    • Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate
Reactant of Route 2
Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。